This compound is classified as a pyridazine derivative, characterized by the presence of a pyridazinone core. Its molecular formula is , and it has a molecular weight of approximately 365.5 g/mol. The structure features a methylthio group and a p-tolyl moiety, contributing to its unique chemical properties and biological activities .
The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can be approached through several methods, often involving multi-step reactions typical of heterocyclic chemistry.
The molecular structure of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can be described as follows:
CSc1ccccc1NC(=O)Cn1nc(-c2ccc(C)cc2)ccc1=O
, indicating the connectivity of atoms within the molecule .N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is not fully elucidated but can be inferred based on its structural features:
The physical and chemical properties of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide are summarized below:
Property | Value |
---|---|
Molecular Weight | 365.5 g/mol |
Molecular Formula | |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties suggest that while specific data may not be available, further studies could reveal important insights into its stability and reactivity under various conditions .
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide has several potential scientific applications: